REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH:8]=O)=[CH:6][CH:5]=[CH:4][N:3]=1.Cl.[NH2:11][OH:12].[OH-].[Na+].Cl>C(O)C.O>[Cl:1][C:2]1[C:7]([CH:8]=[N:11][OH:12])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2,3.4,6.7|
|
Name
|
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1C=O
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
ice
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ethanol water
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
allowing for product precipitation
|
Type
|
EXTRACTION
|
Details
|
Extract with diethyl ether
|
Type
|
WASH
|
Details
|
wash with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1C=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.78 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |